![molecular formula C14H13BrO2 B14334179 1,4-Naphthalenedione, 2-bromo-3-butyl- CAS No. 104582-15-2](/img/structure/B14334179.png)
1,4-Naphthalenedione, 2-bromo-3-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-bromo-3-butyl- is a derivative of naphthalenedione, a compound known for its diverse applications in various fields. This compound is characterized by the presence of a bromine atom and a butyl group attached to the naphthalenedione core, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-butyl- typically involves the bromination of 1,4-naphthoquinone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride, and the process is usually conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-bromo-3-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-bromo-3-butyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its therapeutic potential in modulating immune responses and reducing inflammation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-butyl- involves its interaction with cellular targets, particularly immune cells. The compound promotes the expansion of CD8+ T cells and inhibits the development of Th1 and Th17 cells, leading to reduced inflammation and autoimmune responses . The molecular pathways involved include modulation of cytokine production and inhibition of specific signaling pathways that drive immune cell activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Hydroxy-1,4-Naphthoquinone: Another derivative with significant biological and chemical properties.
Uniqueness
1,4-Naphthalenedione, 2-bromo-3-butyl- is unique due to the presence of both a bromine atom and a butyl group, which confer distinct reactivity and biological activity compared to other naphthoquinone derivatives .
Eigenschaften
104582-15-2 | |
Molekularformel |
C14H13BrO2 |
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
2-bromo-3-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13BrO2/c1-2-3-6-11-12(15)14(17)10-8-5-4-7-9(10)13(11)16/h4-5,7-8H,2-3,6H2,1H3 |
InChI-Schlüssel |
DMSXSLJQVPSBBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.